Rubidium hexafluoroarsenate phase transition temperature at low temperatures
Rubidium hexafluoroarsenate phase transition temperature at low temperatures
Thermodynamic Dynamics of Rubidium Hexafluoroarsenate ( RbAsF6 ): Low-Temperature Stability and Phase Transition Mechanics
As a Senior Application Scientist specializing in the thermophysical characterization of inorganic fluorides, I frequently encounter materials where the absence of a thermal event is just as scientifically revealing as its presence. When investigating the phase transition behavior of rubidium hexafluoroarsenate ( RbAsF6 ) at low temperatures, rigorous calorimetric data points to a definitive conclusion: RbAsF6 exhibits no structural phase transitions between 10 K and 320 K [[1]]().
Instead, the material maintains a highly stable, rigid rhombohedral lattice at cryogenic temperatures, only undergoing a massive order-disorder structural transition when heated to elevated temperatures (~407 K) [[2]](). This whitepaper synthesizes the mechanistic causality behind its low-temperature stability, contrasts it with its high-temperature dynamics, and outlines the self-validating experimental workflows required to map these thermodynamic states.
Structural Causality and Low-Temperature Stability (10 K – 320 K)
At standard conditions and down to extreme cryogenic temperatures (10 K), RbAsF6 crystallizes in a rhombohedral space group ( R3ˉ ). In this low-temperature phase, the AsF6− octahedra are orientationally ordered and tightly packed within the electrostatic field generated by the Rb+ cations.
Mechanistic Causality for Stability: Why does no phase transition occur at low temperatures? The answer lies in the rotational energy barriers of the crystal lattice. At T<300 K, the ambient thermal energy ( kT ) is vastly insufficient to overcome the steric hindrance between the fluorine atoms of adjacent octahedra. The system's vibrational modes are restricted to harmonic lattice phonons and localized librational (rocking) motions of the AsF6− ions. Because no soft-mode phonon condensation or magnetic ordering occurs in this diamagnetic system, the heat capacity ( Cp ) curve remains perfectly continuous from 10 K to 320 K, devoid of any lambda-type anomalies that would indicate a phase shift 1.
The Elevated-Temperature Order-Disorder Transition
While rigid at low temperatures, RbAsF6 undergoes a profound structural transformation when heated. Differential Scanning Calorimetry (DSC) reveals that a transformation from the rhombohedral phase to a high-temperature cubic phase ( Fm3ˉm ) begins gradually around 305 K, passing through an intermediate stable phase, and reaches isothermal completion in a narrow window of 407–409 K [[2]]().
Mechanistic Causality for the Transition: The entropy of this transformation ( ΔtrsS ) is measured at 26.39±0.08 J/(K·mol), which perfectly matches the theoretical statistical mechanics value of Rln24 2. This specific entropic signature proves that the transition is an order-disorder type. At ~407 K, thermal expansion lowers the steric barriers enough to allow the AsF6− octahedra to dynamically rotate, randomly occupying 24 equivalent orientations within the highly symmetric cubic lattice.
Quantitative Data Synthesis
The thermodynamic parameters defining both the low-temperature stability and the high-temperature transition are summarized below.
Table 1: Standard Thermodynamic Properties of RbAsF6 at 298.15 K 1
| Property | Value | Unit |
|---|
| Heat Capacity ( Cp0 ) | 173.8 ± 0.4 | J·mol⁻¹·K⁻¹ | | Standard Entropy ( S0 ) | 224.5 ± 0.5 | J·mol⁻¹·K⁻¹ | | Enthalpy Increment ( H2980−H00 ) | 31470 ± 70 | J·mol⁻¹ | | Reduced Gibbs Energy ( Φ0 ) | 119.0 ± 0.2 | J·mol⁻¹·K⁻¹ |
Table 2: High-Temperature Phase Transition Parameters 2
| Parameter | Value |
|---|---|
| Onset Temperature | ~305 K |
| Isothermal Completion | 407–409 K |
| Enthalpy of Transition ( ΔtrsH ) | 10.90 ± 0.03 kJ·mol⁻¹ | | Entropy of Transition ( ΔtrsS ) | 26.39 ± 0.08 J·K⁻¹·mol⁻¹ | | Structural Change | Rhombohedral ( R3ˉ ) → Cubic ( Fm3ˉm ) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the thermophysical characterization of RbAsF6 must rely on orthogonal, self-validating techniques. Low-temperature regimes require the extreme precision of Adiabatic Calorimetry to prove the absence of subtle lambda anomalies, while high-temperature regimes utilize Differential Scanning Calorimetry (DSC) to capture large latent heats.
Protocol 1: Precision Adiabatic Calorimetry (10 K – 320 K)
Causality for choice: Standard DSC lacks the baseline stability required to detect subtle, low-energy phase transitions near absolute zero. Adiabatic calorimetry physically isolates the sample from environmental heat leaks, providing absolute Cp values.
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System Validation: Before measuring the sample, measure the heat capacity of a synthetic sapphire ( Al2O3 ) standard. The protocol is validated only if the sapphire Cp matches NIST reference data within a 0.2% margin of error.
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Sample Loading: Load ~3.0 g of high-purity RbAsF6 into a gold-plated copper calorimetric vessel under a dry argon atmosphere (preventing moisture-induced spurious thermal events).
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Cryogenic Evacuation: Suspend the vessel within the cryostat's adiabatic shields. Evacuate to <10−5 Torr and cool to 10 K using liquid helium.
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Incremental Heat Pulsing: Apply a precisely measured electrical energy pulse ( Q ) via a constantan heater.
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Adiabatic Tracking: Continuously adjust the temperature of the surrounding radiation shields to exactly match the sample vessel ( ΔTshield=0 ), ensuring 100% of the applied energy goes into heating the sample.
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Data Acquisition: Measure the temperature rise ( ΔT ) using a calibrated germanium resistance thermometer. Calculate Cp=Q/ΔT . The continuous nature of the resulting Cp vs. T plot confirms the lack of low-temperature phase transitions.
Protocol 2: High-Temperature DSC (300 K – 700 K)
Causality for choice: DSC is ideal for capturing the large latent heat ( ΔtrsH ) associated with the high-temperature order-disorder transition.
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System Validation: Calibrate the DSC heat flow and temperature sensors using the melting point and latent heat of an Indium standard ( Tm=156.6∘C ).
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Encapsulation: Hermetically seal 15 mg of RbAsF6 in an aluminum crucible to prevent sample volatilization at elevated temperatures.
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Thermal Cycling: Heat the sample at a constant rate of 5 K/min under a N2 purge from 300 K to 700 K.
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Integration: Identify the endothermic peak at 407 K. Integrate the peak area against the baseline to yield the transformation enthalpy ( 10.90 kJ/mol).
Visualizations
Caption: Workflow for the thermophysical characterization of RbAsF6 across temperature regimes.
Caption: Structural phase evolution of RbAsF6 from rigid rhombohedral to disordered cubic.
References
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Sharpataya, G. A., Gavrichev, K. S., Andrey, K., & Plakhotnik, V. N. (2004). Calorimetric Study of Rubidium Hexafluoroarsenate at Elevated Temperatures. Inorganic Materials.[Link]
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Gavrichev, K. S., et al. (2004). Thermodynamic Properties and Decomposition of Lithium Hexafluoroarsenate, LiAsF6 (Companion data referencing low-temperature RbAsF6 standard values).[Link]
